3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline
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Overview
Description
3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position and an ethyl(isobutyl)amino group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Finally, bromination is carried out to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline involves its interaction with specific molecular targets. The bromine atom and the ethyl(isobutyl)amino group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-Bromoaniline: Similar structure but lacks the ethyl(isobutyl)amino group.
3-Bromoaniline: Similar structure but lacks the ethyl(isobutyl)amino group.
2-((Ethyl(isobutyl)amino)methyl)aniline: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the ethyl(isobutyl)amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H21BrN2 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
3-bromo-2-[[ethyl(2-methylpropyl)amino]methyl]aniline |
InChI |
InChI=1S/C13H21BrN2/c1-4-16(8-10(2)3)9-11-12(14)6-5-7-13(11)15/h5-7,10H,4,8-9,15H2,1-3H3 |
InChI Key |
NJVLXXPKKIBLLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=CC=C1Br)N)CC(C)C |
Origin of Product |
United States |
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